molecular formula C16H16N4S B5760724 N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea

N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea

Cat. No. B5760724
M. Wt: 296.4 g/mol
InChI Key: VEPHGGOBBJQNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea, commonly known as MNPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPT is a thiourea derivative and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of MNPT is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins. MNPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
MNPT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and can reduce inflammation in animal models. MNPT has also been shown to inhibit the growth of cancer cells and can induce apoptosis (programmed cell death) in these cells. Additionally, MNPT has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNPT in lab experiments is its unique structure and properties. MNPT has been shown to have a variety of potential applications in scientific research, including as an anti-inflammatory agent, antitumor agent, antibacterial agent, and antifungal agent. However, one of the limitations of using MNPT in lab experiments is its potential toxicity. MNPT has been shown to have toxic effects on certain cell types, and further studies are needed to fully understand its safety profile.

Future Directions

There are several future directions for research on MNPT. One area of research is the development of MNPT analogs with improved efficacy and safety profiles. Another area of research is the investigation of the mechanism of action of MNPT and its potential targets in cells and tissues. Additionally, further studies are needed to fully understand the potential applications of MNPT in scientific research, including as an anti-inflammatory agent, antitumor agent, antibacterial agent, and antifungal agent. Overall, MNPT is a promising compound for scientific research with a variety of potential applications.

Synthesis Methods

MNPT can be synthesized by reacting 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-methylthiourea to form MNPT.

Scientific Research Applications

MNPT has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity and can inhibit the growth of cancer cells. MNPT has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and can reduce inflammation in animal models. Additionally, MNPT has been studied for its potential use as an antibacterial and antifungal agent.

properties

IUPAC Name

1-methyl-3-[1-(naphthalen-1-ylmethyl)pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-17-16(21)19-14-9-18-20(11-14)10-13-7-4-6-12-5-2-3-8-15(12)13/h2-9,11H,10H2,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPHGGOBBJQNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CN(N=C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]thiourea

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